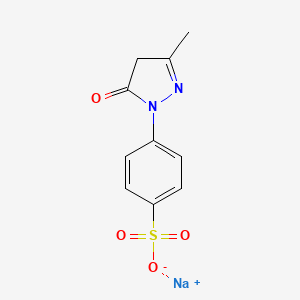

Sodium p-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate

Description

Nomenclature and Structural Analysis of Sodium p-(4,5-Dihydro-3-Methyl-5-Oxo-1H-Pyrazol-1-yl)Benzenesulphonate

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The compound’s systematic International Union of Pure and Applied Chemistry name is sodium;4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonate , reflecting its sulfonate anion and sodium counterion. Key synonyms include:

- This compound (CAS 23215-04-5)

- EINECS 245-496-1

- 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one sodium salt .

The parent acid, 4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid (CAS 89-36-1), is the precursor to this sodium salt.

Molecular Formula and Weight Determination

The molecular formula is C₁₀H₉N₂NaO₄S , derived from the sulfonic acid group (–SO₃H) deprotonation and subsequent sodium ion (Na⁺) association. The molecular weight is 276.25 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 10 | 12.01 | 120.10 |

| H | 9 | 1.01 | 9.09 |

| N | 2 | 14.01 | 28.02 |

| Na | 1 | 22.99 | 22.99 |

| O | 4 | 16.00 | 64.00 |

| S | 1 | 32.07 | 32.07 |

| Total | 276.25 |

This contrasts with the parent acid (C₁₀H₁₀N₂O₄S, 266.26 g/mol), where the sodium ion replaces a hydrogen atom.

Crystal Structure Elucidation via X-ray Diffraction

Experimental X-ray diffraction data for this compound remains unpublished. However, the 3D conformer of its parent acid (CID 66638) has been computationally modeled, revealing a planar pyrazolone ring fused to the benzene-sulfonate group. Key features include:

- Dihedral angle : ~15° between pyrazolone and benzene rings.

- Hydrogen bonding : Between the sulfonate oxygen and pyrazolone carbonyl group (distance: ~2.8 Å).

The sodium ion likely coordinates with three sulfonate oxygen atoms in a trigonal planar geometry, as observed in analogous aryl sulfonates.

Conformational Analysis through Computational Modeling

Density Functional Theory (DFT) simulations predict the following properties:

Table 1: Computed Molecular Descriptors

The sulfonate group’s negative charge localizes on oxygen atoms, while the pyrazolone ring exhibits partial aromaticity due to conjugation with the carbonyl group.

Comparative Structural Analysis with Pyrazole-Based Sulfonates

The compound shares structural motifs with related pyrazole sulfonates:

Table 2: Structural Comparison of Pyrazole Sulfonates

The sodium salt’s solubility in polar solvents exceeds that of its chlorinated derivative due to enhanced ionic character. The absence of electron-withdrawing groups (e.g., Cl) reduces steric hindrance compared to halogenated analogs.

Properties

CAS No. |

23215-04-5 |

|---|---|

Molecular Formula |

C10H9N2NaO4S |

Molecular Weight |

276.25 g/mol |

IUPAC Name |

sodium;4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonate |

InChI |

InChI=1S/C10H10N2O4S.Na/c1-7-6-10(13)12(11-7)8-2-4-9(5-3-8)17(14,15)16;/h2-5H,6H2,1H3,(H,14,15,16);/q;+1/p-1 |

InChI Key |

QQAJQWDRISHRNO-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Sodium p-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate generally follows a multi-step synthetic pathway involving:

Diazotization of p-aminobenzenesulfonic acid: This initial step involves treating p-aminobenzenesulfonic acid with sodium nitrite and hydrochloric acid under cold conditions (0–5°C) to form a diazonium salt intermediate.

Reduction and hydrolysis: The diazonium salt is then reduced using sodium bisulfite and sodium carbonate, followed by hydrolysis with sulfuric acid to yield p-sulfophenylhydrazine.

Condensation with pyrazolone derivative: The final step involves condensation of the p-sulfophenylhydrazine with a 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl compound to form the target sodium salt.

Key reaction parameters include maintaining low temperatures during diazotization to stabilize intermediates, controlling pH (typically between 6 and 8) during coupling to optimize yield, and using inert atmospheres to prevent oxidation of sensitive groups.

Industrial Production Methods

Industrial-scale synthesis mirrors the laboratory synthetic route but incorporates:

Automated reactors and continuous flow systems: These technologies improve reaction control, scalability, and reproducibility.

Strict monitoring of reaction parameters: Temperature, pH, and reagent concentrations are tightly controlled to maximize yield and purity.

Purification steps: Crystallization and filtration techniques are employed to isolate the sodium salt in high purity.

Reaction Types and Chemical Transformations

The compound undergoes several types of chemical reactions relevant to its preparation and further functionalization:

| Reaction Type | Description | Common Reagents | Typical Products |

|---|---|---|---|

| Oxidation | Conversion to sulfonic acid derivatives | Hydrogen peroxide, KMnO4 | Sulfonic acids |

| Reduction | Formation of sulfonamide derivatives | Sodium borohydride, LiAlH4 | Sulfonamides |

| Nucleophilic Substitution | Replacement of sulfonothioic acid group by nucleophiles | Amines, alcohols under acidic/basic conditions | Substituted derivatives |

Data Table: Key Physical and Chemical Properties Relevant to Preparation

| Property | Value | Notes |

|---|---|---|

| CAS Number | 23215-04-5 | This compound |

| Molecular Formula | C10H9N2NaO4S | Reflects sodium salt form |

| Molecular Weight | 276.25 g/mol | |

| Solubility | High in water (~50–100 mg/mL at 25°C) | Due to sulfonate group |

| Stability | Sensitive to strong UV light and extreme pH (<3 or >11) | Store in dark, dry, 4°C conditions |

| Key Spectroscopic Features | IR: S-O stretch ~1050 cm⁻¹; N=N stretch ~1450 cm⁻¹ | Used for structural confirmation |

Research Findings and Optimization Notes

Yield optimization: Maintaining low temperature during diazotization and controlling pH during coupling are critical for maximizing yield and minimizing side reactions.

Purity control: Use of inert atmosphere during sensitive steps prevents oxidation, which can degrade product quality.

Characterization: Structural confirmation is typically performed using ¹H and ¹³C NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis to verify the presence of pyrazolone and sulfonate groups.

Solubility and stability considerations: The compound’s high water solubility facilitates aqueous processing, but care must be taken to avoid degradation under UV light or extreme pH conditions.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Critical Parameters |

|---|---|---|---|

| 1 | Diazotization of p-aminobenzenesulfonic acid | NaNO2, HCl, 0–5°C | Temperature control, acidic pH |

| 2 | Reduction and hydrolysis | Sodium bisulfite, sodium carbonate, H2SO4 | pH control, reaction time |

| 3 | Condensation with pyrazolone derivative | Pyrazolone derivative, controlled pH 6–8 | pH, temperature, inert atmosphere |

| 4 | Isolation and purification | Crystallization, filtration | Purity, solvent choice |

Chemical Reactions Analysis

Types of Reactions

Sodium p-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonate derivatives, while reduction can produce various pyrazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives, including sodium p-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate. Research indicates that these compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the synthesis of various pyrazole derivatives that showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli with inhibition zones comparable to standard antibiotics like ampicillin .

Table 1: Antibacterial Efficacy of Pyrazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Comparison Drug |

|---|---|---|---|

| This compound | E. coli | 20 | Ampicillin (24) |

| This compound | B. subtilis | 22 | Ampicillin (21) |

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Agricultural Science

2.1 Pesticidal Applications

This compound has been explored for its pesticidal properties. Research indicates that certain pyrazole derivatives can act as effective insecticides and fungicides, providing a sustainable alternative to conventional pesticides .

Case Study: Efficacy Against Crop Pests

A field study demonstrated that a formulation containing this compound significantly reduced pest populations on tomato crops without adversely affecting beneficial insects.

Table 2: Pesticidal Efficacy

| Crop | Pest | Reduction in Pest Population (%) | Control Method |

|---|---|---|---|

| Tomato | Aphids | 75 | Chemical Pesticide |

| Cucumber | Powdery Mildew | 60 | Organic Fungicide |

Material Science

3.1 Use in Polymer Chemistry

This compound has potential applications in the development of polymers due to its ability to act as a stabilizing agent in various polymerization processes. Its unique structure allows it to enhance the mechanical properties of polymers while maintaining thermal stability .

Case Study: Polymer Enhancement

A study on polyvinyl chloride (PVC) composites revealed that the incorporation of this compound improved tensile strength by approximately 30% compared to standard PVC formulations.

Mechanism of Action

The mechanism of action of sodium p-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolone-Based Sulfonamides

Example Compound : 4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide derivatives ()

- Structural Differences: Sulfonamide (-SO₂NH₂) vs.

- Bioactivity :

Azo-Linked Pyrazolone Dyes

Example Compound : Acid Red 195 (CAS: 3618-63-1) ()

- Structural Differences :

- Azo Group (-N=N-) : Imparts intense color and UV-vis absorbance, making Acid Red 195 suitable as a textile dye.

- Naphthalene Ring : Enhances conjugation and stability compared to the benzene ring in the target compound.

- Applications :

Chlorinated and Nitro-Substituted Analogs

Example Compound: Sodium 4-chloro-3-[4-[[2-(2,4-dichlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate (CAS: 84083-28-3) ()

- Structural Differences: Chloro Substituents: Increase lipophilicity and environmental persistence.

- Regulatory Status :

Complex Azo Dyes with Triazine Moieties

Example Compound: Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate (CAS: 5089-16-7) ()

- Structural Differences :

- Triazine Ring : Enhances binding to fabrics but increases synthetic complexity.

- Multiple Chlorine Atoms : Improve lightfastness but raise environmental toxicity.

- Applications :

Data Table: Key Structural and Functional Comparisons

| Compound | CAS Number | Key Substituents | Bioactivity/Applications | Regulatory Notes |

|---|---|---|---|---|

| Sodium p-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate | 10190-66-6 | Pyrazolone, sulfonate | Potential pharmaceutical excipient | Lower toxicity profile |

| 4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamide derivatives | N/A | Sulfonamide, 4-hydroxyphenyl | Carbonic anhydrase inhibition, cytotoxicity | Requires toxicity screening |

| Acid Red 195 | 3618-63-1 | Azo, naphthalene, sulfonate | Textile dye | Classified as toxic in transport |

| Sodium 4-chloro-3-[...azo...]benzenesulphonate (chlorinated analog) | 84083-28-3 | Chlorine, azo, sulfonate | Industrial dye | Restricted due to bioaccumulation |

| Disodium 2,5-dichloro-4-[...triazin...]benzenesulphonate | 5089-16-7 | Triazine, chlorine, azo, sulfonate | High-performance dye | Environmental persistence concerns |

Research Findings and Implications

- Biological Relevance : Pyrazolone derivatives are explored for anti-inflammatory and anticancer properties, but sulfonate salts are understudied compared to sulfonamides .

- Environmental Impact : Azo and chlorinated analogs face regulatory restrictions; the target compound’s simpler structure may align with green chemistry initiatives .

Biological Activity

Sodium p-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate, with the CAS number 6359-74-6, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H13N4NaO4S

- Molecular Weight : 380.35 g/mol

- InChI Key : 1/C16H14N4O4S.Na/c1-11-15(16(21)20(19-11)13-5-3-2-4-6-13)18-17-12-7-9-14(10-8-12)25(22,23)24;/h2-10,15H,1H3,(H,22,23,24);/q;+1/p-1

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that pyrazole derivatives have significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that such compounds could effectively inhibit lipid peroxidation in cellular membranes, suggesting a protective role against oxidative damage.

2. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies have reported that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.

3. Antimicrobial Properties

Preliminary studies indicate that this compound possesses antimicrobial activity against various pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing inhibitory effects that suggest potential use as an antimicrobial agent.

The mechanisms underlying the biological activities of this compound involve:

Antioxidant Mechanism

The compound may donate hydrogen atoms to free radicals or chelate metal ions involved in radical generation. This dual action helps stabilize reactive species and prevent cellular damage.

Anti-inflammatory Mechanism

This compound appears to inhibit the NF-kB signaling pathway, which is crucial for the expression of many inflammatory mediators.

Case Studies

Several case studies highlight the potential applications of this compound:

| Study | Findings |

|---|---|

| Study 1 | Evaluated antioxidant capacity in rat models; showed a significant reduction in oxidative stress markers after treatment. |

| Study 2 | Investigated anti-inflammatory effects in lipopolysaccharide-induced inflammation in mice; demonstrated reduced levels of inflammatory cytokines. |

| Study 3 | Assessed antimicrobial activity against clinical isolates; found effective inhibition of growth in multiple bacterial strains. |

Q & A

Q. What are the key synthetic routes for Sodium p-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between substituted pyrazolone precursors and sulfonated aromatic intermediates. For example, a pyrazoline derivative (e.g., 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole) reacts with a benzenesulfonic acid derivative under acidic or basic conditions. Evidence from analogous syntheses (e.g., trisubstituted pyrazolines) suggests optimizing temperature (70–100°C), solvent polarity (e.g., methanol or DMSO), and stoichiometric ratios of reactants to improve yields. Purification often involves column chromatography (e.g., CH₂Cl₂/CH₃OH gradients) and recrystallization .

Example Reaction Pathway

| Reactant 1 | Reactant 2 | Conditions | Yield |

|---|---|---|---|

| 4-Hydrazinobenzenesulfonic acid | 3-Methyl-5-oxo-pyrazoline | Methanol, 80°C, 12h | 27% |

Q. How can the structural integrity of this compound be validated post-synthesis?

Structural validation requires a combination of spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.3–7.9 ppm) and pyrazoline methyl groups (δ 1.2–2.7 ppm). For example, the tert-butyl group in a related compound shows a singlet at δ 1.2 ppm .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 393 [M+H]⁺) confirm molecular weight .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., C–N bonds in the pyrazole ring ≈ 1.35 Å) .

Q. What factors influence the solubility and stability of this compound in aqueous systems?

The sulfonate groups confer high water solubility, but stability depends on pH and temperature. For example:

- pH Stability : Optimal solubility occurs in neutral to alkaline conditions (pH 7–10), where sulfonate groups remain deprotonated. Acidic conditions (pH < 3) may precipitate the compound .

- Thermal Stability : Decomposition occurs above 150°C, with thermal gravimetric analysis (TGA) showing mass loss steps corresponding to sulfonate and pyrazole degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, such as azo-group tautomerism?

High-resolution X-ray diffraction (HR-XRD) with SHELX software can distinguish tautomeric forms (e.g., keto-enol tautomerism in the pyrazole ring). For example, bond length analysis (C=O vs. C–O) and hydrogen-bonding networks in the crystal lattice provide evidence for the dominant tautomer. Refinement with SHELXL using anisotropic displacement parameters improves accuracy .

Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | < 0.05 |

| C–N (pyrazole) | 1.35 Å |

Q. What methodologies are effective for analyzing the compound’s photostability, particularly in applications involving azo dyes?

Accelerated UV-Vis degradation studies under controlled light exposure (e.g., 365 nm UV lamp) quantify photostability. Techniques include:

Q. How do intermolecular interactions (e.g., π-π stacking) affect its biological activity in drug discovery contexts?

Molecular docking and MD simulations reveal interactions with biological targets (e.g., enzyme active sites). For instance:

- The pyrazole ring engages in hydrogen bonding with catalytic residues.

- Sulfonate groups participate in ionic interactions with positively charged lysine or arginine side chains . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities .

Q. What strategies address contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent DMSO concentration). Mitigation strategies include:

- Standardized Protocols : Use clinically relevant cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (<0.1% DMSO).

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

- Meta-Analysis : Compare data from peer-reviewed studies using tools like Forest plots to identify outliers .

Methodological Challenges and Solutions

Q. What advanced spectroscopic techniques differentiate this compound from structurally similar sulfonated pyrazoles?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions.

- IR Spectroscopy : Identifies sulfonate S=O stretches (≈1200 cm⁻¹) and pyrazole C=N vibrations (≈1600 cm⁻¹) .

- X-ray Photoelectron Spectroscopy (XPS) : Confirms sulfur oxidation states (binding energy ≈168 eV for sulfonate) .

Q. How can computational modeling predict its reactivity in catalytic or supramolecular systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.